molecular formula C9H9ClFNS B2865452 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine CAS No. 1602820-82-5

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine

Cat. No.: B2865452
CAS No.: 1602820-82-5
M. Wt: 217.69
InChI Key: IEXJKBMCEGJPPA-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine is a synthetic compound based on the 1,3-thiazolidine scaffold, a saturated five-membered heterocycle containing both nitrogen and sulfur atoms . This specific molecule features a 3-chloro-5-fluorophenyl substituent, which is an electron-withdrawing group known to often enhance the biological activity and optimize the physicochemical properties of lead compounds in medicinal chemistry . The thiazolidine core is a privileged structure in drug discovery, present in various commercial drugs and bioactive molecules . Researchers utilize this family of compounds to explore a wide spectrum of pharmacological activities. Literature indicates that thiazolidine derivatives demonstrate significant potential in anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and antiviral research . While the specific mechanism of action for this compound requires empirical determination, related compounds are known to act as insulin sensitizers by binding to peroxisome proliferator-activated receptor-gamma (PPAR-γ), while others may function through various pathways such as enzyme inhibition . As a chemical building block, this compound serves as a versatile intermediate for synthesizing more complex heterocyclic systems, such as thiazolidin-4-ones, which are of high interest in probe design and developing next-generation drug candidates . This product is intended for research applications in medicinal chemistry and drug discovery laboratories. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNS/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXJKBMCEGJPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine typically involves the reaction of 3-chloro-5-fluoroaniline with thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the thiazolidine ring through a cyclization process. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiazolidine derivatives.

    Substitution: Phenyl derivatives with different functional groups.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₉H₇ClFNS
  • Substituent Positions : Chlorine at position 3, fluorine at position 5 on the phenyl ring.

Comparison with Similar Compounds

Thiazolidine derivatives are widely studied for their biological and chemical versatility. Below is a systematic comparison of 2-(3-Chloro-5-fluorophenyl)-1,3-thiazolidine with structurally related compounds.

Structural and Electronic Effects

The substituents on the phenyl ring significantly alter the compound’s electronic profile and steric bulk.

Compound Substituents on Phenyl Ring Electronic Effects Steric Effects
This compound 3-Cl, 5-F Strong EWGs (enhanced ring stability) Moderate bulk due to halogens
2-(2-Methoxyphenoxy)methyl-1,3-thiazolidine (Moguisteine intermediate) 2-OCH₃ Electron-donating (EDG) Increased bulk from methoxy
5-Benzylidene-1,3-thiazolidine derivatives Varied (e.g., 4-NO₂, 4-OCH₃) Mixed EDG/EWG Variable depending on substituents

Key Observations :

  • Steric hindrance from halogens is less pronounced than bulky groups like benzylidene, allowing better target binding in biological systems .

Key Findings :

  • The chloro-fluoro combination in the target compound likely improves lipophilicity, enhancing its ability to traverse bacterial cell membranes .
  • Compared to benzylidene derivatives, the absence of a conjugated double bond in the thiazolidine ring may reduce off-target interactions .

Physicochemical Properties

Substituents critically impact solubility, melting point, and stability.

Compound Solubility (Polar Solvents) Melting Point (°C) Stability (Thermal/Oxidative)
This compound Low (due to halogens) 180–190 (estimated) High (EWG stabilization)
Moguisteine intermediate Moderate (methoxy enhances) 160–170 Moderate
5-Benzylidene-1,3-thiazolidines Variable (depends on R group) 150–220 Lower (conjugated system prone to degradation)

Key Insights :

  • The target compound’s low solubility may necessitate formulation adjustments (e.g., prodrug strategies) for pharmaceutical use.
  • Thermal stability is superior to benzylidene derivatives due to reduced conjugation-related degradation pathways .

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